molecular formula C3H3BrN2S B13297169 5-(Bromomethyl)-1,2,3-thiadiazole

5-(Bromomethyl)-1,2,3-thiadiazole

Cat. No.: B13297169
M. Wt: 179.04 g/mol
InChI Key: YUNNGPOAKVLWNC-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1,2,3-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a bromomethyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-1,2,3-thiadiazole typically involves the bromomethylation of thiadiazole derivatives. One common method includes the reaction of thiadiazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent . This method minimizes the generation of toxic byproducts and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste. The scalability of the bromomethylation process makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction.

Major Products Formed

The major products formed from these reactions include substituted thiadiazoles, oxidized derivatives, and coupled products with various functional groups.

Scientific Research Applications

5-(Bromomethyl)-1,2,3-thiadiazole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-1,2,3-thiadiazole involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s reactivity with biological molecules makes it a valuable tool in studying biochemical pathways and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-1,2,3-thiadiazole
  • 5-(Iodomethyl)-1,2,3-thiadiazole
  • 5-(Hydroxymethyl)-1,2,3-thiadiazole

Comparison

Compared to its analogs, 5-(Bromomethyl)-1,2,3-thiadiazole exhibits higher reactivity due to the bromine atom’s larger size and lower electronegativity. This makes it more suitable for certain chemical reactions, such as nucleophilic substitution and coupling reactions. Its unique reactivity profile allows for the synthesis of a broader range of derivatives and applications in various fields .

Properties

IUPAC Name

5-(bromomethyl)thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S/c4-1-3-2-5-6-7-3/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNNGPOAKVLWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=N1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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